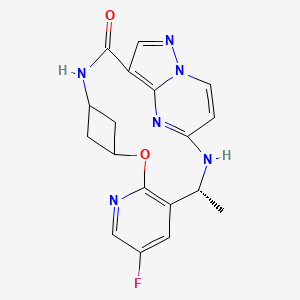
Acss2-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acss2-IN-1 is a small-molecule inhibitor that targets acetyl-CoA synthetase 2 (ACSS2), an enzyme responsible for converting acetate into acetyl-CoA. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, where it inhibits the growth of various tumors by blocking acetate metabolism .
Méthodes De Préparation
The synthesis of Acss2-IN-1 involves creating a transition-state mimetic that effectively inhibits ACSS2 activity. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure to enhance its binding affinity and specificity for ACSS2.
Purification and characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.
Analyse Des Réactions Chimiques
Acss2-IN-1 primarily undergoes the following types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms with different chemical properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Acss2-IN-1 has a wide range of scientific research applications, including:
Mécanisme D'action
Acss2-IN-1 exerts its effects by inhibiting the activity of ACSS2, an enzyme that converts acetate into acetyl-CoA. This inhibition leads to a decrease in acetyl-CoA levels, which in turn affects various cellular processes, including lipid synthesis, energy production, and protein acetylation . The molecular targets and pathways involved include:
Lipid metabolism: By reducing acetyl-CoA levels, this compound disrupts lipid synthesis and storage, which is crucial for cancer cell survival and proliferation.
Histone acetylation: The compound affects histone acetylation, leading to changes in gene expression and potentially altering cell behavior.
Energy production: Inhibition of ACSS2 impacts the tricarboxylic acid cycle and oxidative phosphorylation, reducing the energy available for cellular processes.
Comparaison Avec Des Composés Similaires
Acss2-IN-1 is unique compared to other ACSS2 inhibitors due to its high specificity and potency. Similar compounds include:
ACSS1 inhibitors: These inhibitors target acetyl-CoA synthetase 1, which has a similar function to ACSS2 but is less specific for acetate metabolism.
ACSS3 inhibitors: These compounds inhibit acetyl-CoA synthetase 3, another enzyme involved in acetate metabolism but with different tissue distribution and regulatory mechanisms.
General acetyl-CoA synthetase inhibitors: These inhibitors target multiple acetyl-CoA synthetase enzymes, affecting a broader range of metabolic pathways.
This compound stands out due to its ability to selectively inhibit ACSS2, making it a valuable tool for studying acetate metabolism and developing targeted therapies.
Propriétés
Formule moléculaire |
C27H25ClN6O2 |
|---|---|
Poids moléculaire |
501.0 g/mol |
Nom IUPAC |
6-chloro-3-ethyl-N-(1-ethyl-1,2,4-triazol-3-yl)-2-[hydroxy(diphenyl)methyl]pyrazolo[1,5-a]pyridine-5-carboxamide |
InChI |
InChI=1S/C27H25ClN6O2/c1-3-20-23-15-21(25(35)30-26-29-17-33(4-2)32-26)22(28)16-34(23)31-24(20)27(36,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-17,36H,3-4H2,1-2H3,(H,30,32,35) |
Clé InChI |
WLUNFHGEBAZYCQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C=C(C(=CN2N=C1C(C3=CC=CC=C3)(C4=CC=CC=C4)O)Cl)C(=O)NC5=NN(C=N5)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


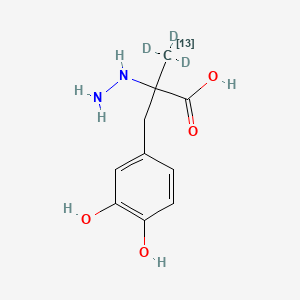
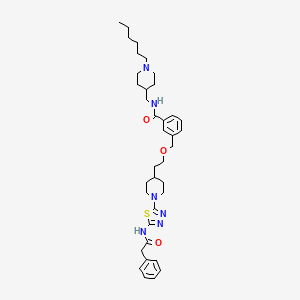

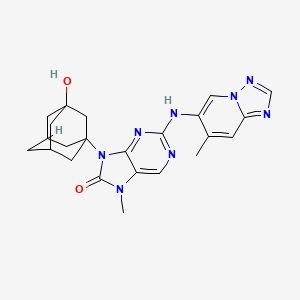
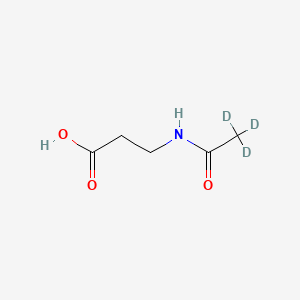

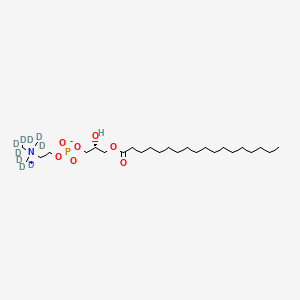
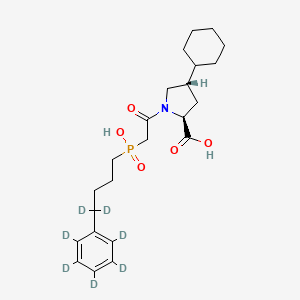
![N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B12413105.png)
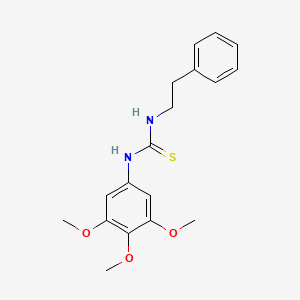
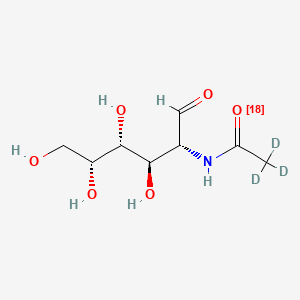
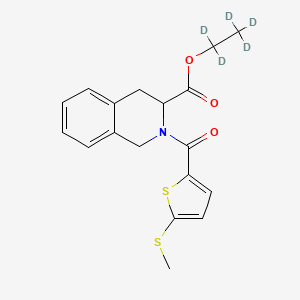
![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)
